molecular formula C23H22N2O6 B10933426 2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10933426
M. Wt: 422.4 g/mol
InChI Key: WFXIMDQQONVABX-UHFFFAOYSA-N
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Description

4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a nitro group, a phenoxy group, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting with the preparation of the phenoxy and nitro-substituted phenyl intermediates These intermediates are then subjected to cyclization reactions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Substitution reactions may require nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating the mechanisms of action of various biomolecules.

Medicine

In medicine, 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The nitro and phenoxy groups may participate in hydrogen bonding or electrostatic interactions with target molecules, while the tricyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted phenyl derivatives and tricyclic compounds with oxo and aza functionalities. Examples include:

  • 4-NITROPHENYL-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE
  • 3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE

Uniqueness

The uniqueness of 4-[3-NITRO-5-(2,3,5-TRIMETHYLPHENOXY)PHENYL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE lies in its specific combination of functional groups and tricyclic structure. This combination allows for unique interactions with molecular targets and provides opportunities for the development of new synthetic methodologies and therapeutic agents.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C23H22N2O6/c1-11-6-12(2)13(3)19(7-11)30-16-9-14(8-15(10-16)25(28)29)24-22(26)20-17-4-5-18(31-17)21(20)23(24)27/h6-10,17-18,20-21H,4-5H2,1-3H3

InChI Key

WFXIMDQQONVABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5)C)C

Origin of Product

United States

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